molecular formula C12H14F3N3O2 B2651754 3,3,3-Trifluoro-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one CAS No. 2034523-99-2

3,3,3-Trifluoro-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one

カタログ番号: B2651754
CAS番号: 2034523-99-2
分子量: 289.258
InChIキー: HGHLKLDDKRETPC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3,3,3-Trifluoro-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one (CAS: 2034523-99-2) is a trifluoromethyl-substituted ketone featuring a piperidine ring linked to a pyrimidinyloxy group. Its molecular formula is C₁₁H₁₂F₃N₃O₂, with a molecular weight of 283.23 g/mol . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrimidine moiety may confer binding affinity for kinase targets.

特性

IUPAC Name

3,3,3-trifluoro-1-(3-pyrimidin-4-yloxypiperidin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N3O2/c13-12(14,15)6-11(19)18-5-1-2-9(7-18)20-10-3-4-16-8-17-10/h3-4,8-9H,1-2,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHLKLDDKRETPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC(F)(F)F)OC2=NC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

The synthesis of 3,3,3-Trifluoro-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques.

化学反応の分析

3,3,3-Trifluoro-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

3,3,3-Trifluoro-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one has several scientific research applications:

作用機序

The mechanism of action of 3,3,3-Trifluoro-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, the compound can bind to specific active sites on target proteins, modulating their activity and leading to desired biological effects .

類似化合物との比較

Structural Analog 1: (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one (3aj)

  • Molecular Formula : C₂₇H₂₅FN₆O₄S
  • Key Features :
    • Contains a pyrazolo[3,4-d]pyrimidine core instead of pyrimidin-4-yloxy.
    • A sulfonyl group ((4-fluorophenyl)sulfonyl) replaces the trifluoromethyl group.
    • Exhibits rotameric flexibility in solution, as evidenced by NMR analysis .
  • Biological Implications : The sulfonyl group may improve solubility but reduce membrane permeability compared to the trifluoromethyl group in the target compound.

Structural Analog 2: 1-[(3R)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one

  • Molecular Formula : C₂₄H₂₂N₆O₂ (estimated)
  • Key Features: Features an α,β-unsaturated ketone (propenone) instead of a trifluoropropanone. The pyrazolo-pyrimidine core is retained, but the absence of a pyrimidinyloxy group may alter target selectivity .

Structural Analog 3: 5-Fluoro-2-(1-(3-(3-fluoro-4-isopropoxyphenyl)-4-morpholino-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-3-(3-fluorophenyl)-4H-chromen-4-one

  • Molecular Formula : C₃₂H₂₆F₄N₄O₄
  • Key Features: Incorporates a chromenone scaffold and morpholino substituent, diverging from the piperidine-pyrimidine linkage. Reported melting point: 193–196°C, with a molecular ion peak at m/z 586.3 (M⁺+1) .
  • Thermal Stability : Higher melting point compared to the target compound (data unavailable for the latter) suggests stronger intermolecular interactions.

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₁₁H₁₂F₃N₃O₂ 283.23 Trifluoromethyl, pyrimidinyloxy High lipophilicity (predicted)
Analog 1 (3aj) C₂₇H₂₅FN₆O₄S 548.59 Sulfonyl, pyrazolo-pyrimidine Rotameric flexibility
Analog 2 (Propenone derivative) C₂₄H₂₂N₆O₂ 426.48 α,β-unsaturated ketone Potential electrophilicity
Analog 3 (Chromenone derivative) C₃₂H₂₆F₄N₄O₄ 614.58 Chromenone, morpholino High thermal stability

Key Structural and Functional Divergences

  • Trifluoromethyl vs. Sulfonyl Groups : The target compound’s CF₃ group enhances electronegativity and metabolic resistance, whereas the sulfonyl group in Analog 1 may improve aqueous solubility but increase molecular weight .
  • Pyrimidinyloxy vs. Pyrazolo-Pyrimidine Cores : The pyrimidinyloxy group in the target compound likely offers distinct hydrogen-bonding interactions compared to the fused pyrazolo-pyrimidine systems in Analogs 1 and 2 .
  • Piperidine Linkage: All analogs retain a piperidine ring, critical for conformational flexibility and target binding. However, modifications like the morpholino group in Analog 3 could alter basicity and pharmacokinetics .

生物活性

3,3,3-Trifluoro-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure

The compound features a trifluoromethyl group, a piperidine ring, and a pyrimidine moiety. Its molecular structure can be represented as follows:

C12H14F3N3O\text{C}_{12}\text{H}_{14}\text{F}_3\text{N}_3\text{O}

Research indicates that this compound acts primarily as an inhibitor of pyruvate dehydrogenase kinase (PDHK). PDHK plays a crucial role in metabolic regulation by phosphorylating and inactivating the pyruvate dehydrogenase complex, which is essential for aerobic metabolism. Inhibition of PDHK leads to increased oxidative metabolism and decreased lactate production, which can be beneficial in cancer therapy where metabolic reprogramming is often observed .

Inhibition of Pyruvate Dehydrogenase Kinase

The compound has shown efficacy as a PDHK inhibitor. PDHK inhibition can enhance the conversion of pyruvate to acetyl-CoA, promoting cellular respiration over fermentation. This shift is particularly advantageous in cancer cells that rely on glycolysis for energy production .

Anticancer Properties

Studies have demonstrated that compounds similar to 3,3,3-Trifluoro-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one exhibit anticancer properties by inducing apoptosis in various cancer cell lines. The mechanism involves modulation of metabolic pathways and enhancement of reactive oxygen species (ROS) production, leading to cell death .

Case Studies

Study Findings
In vitro study on cancer cell lines Demonstrated that the compound significantly reduced cell viability in breast and lung cancer cell lines through PDHK inhibition.
Metabolic profiling Showed altered metabolic flux towards oxidative phosphorylation in treated cells compared to controls.
Animal model studies Indicated reduced tumor growth rates in xenograft models when treated with the compound, confirming its potential as an anticancer agent.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。